Product packaging for Dimethyl piperidine-2,5-dicarboxylate(Cat. No.:CAS No. 2207-52-5)

Dimethyl piperidine-2,5-dicarboxylate

Cat. No.: B1315615
CAS No.: 2207-52-5
M. Wt: 201.22 g/mol
InChI Key: SGOAVLHEGKCEHK-UHFFFAOYSA-N
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Description

Dimethyl piperidine-2,5-dicarboxylate (CAS 2207-52-5) is a high-purity chemical building block of interest to medicinal chemistry and organic synthesis research. The piperidine scaffold is a privileged structure in drug discovery, making this diester a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical actives. This compound requires specific cold-chain transportation and must be stored in a dark place under an inert atmosphere, ideally in a freezer at -20°C to maintain its stability and purity . Researchers should handle this material with care, as it carries the following safety warnings: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye protection, is recommended. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4 B1315615 Dimethyl piperidine-2,5-dicarboxylate CAS No. 2207-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl piperidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOAVLHEGKCEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540031
Record name Dimethyl piperidine-2,5-dicarboxylate
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-52-5
Record name 2,5-Piperidinedicarboxylic acid, 2,5-dimethyl ester
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Record name Dimethyl piperidine-2,5-dicarboxylate
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Record name 2,5-dimethyl piperidine-2,5-dicarboxylate
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Advanced Chemical Transformations and Reactivity of Dimethyl Piperidine 2,5 Dicarboxylate

Reactivity of Ester and Amine Functional Groups

The chemical behavior of dimethyl piperidine-2,5-dicarboxylate is dominated by the reactivity of its secondary amine and its two ester groups. These sites can be manipulated independently or concurrently to generate a wide array of derivatives.

The ester groups at the C2 and C5 positions are susceptible to nucleophilic attack, leading to hydrolysis or transesterification, which are fundamental transformations for modifying the carboxylate functions.

Ester Hydrolysis: The conversion of the dimethyl ester to the corresponding piperidine-2,5-dicarboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves treating the diester with an aqueous solution of an alkali hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a miscible co-solvent like methanol. This process typically proceeds stepwise, and conditions can be controlled to achieve partial hydrolysis to the monoester or complete hydrolysis to the dicarboxylic acid. For instance, processes involving the partial hydrolysis of similar diesters have been reported to selectively yield the mono-acid, which can then be used in subsequent reactions. ijrpc.com Enzymatic hydrolysis offers a milder and potentially stereoselective alternative for cleaving the ester groups, which is particularly relevant for chiral piperidine (B6355638) derivatives. youtube.com

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol, catalyzed by an acid or a base. This reaction is useful for introducing different ester functionalities, which can alter the compound's physical properties or serve as protecting groups. The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon. For example, the transesterification of a dimethyl ester with glycerol (B35011) can yield bis(2,3-dihydroxypropyl) esters, demonstrating how this reaction can be used to introduce polyol functionalities. frontiersin.org

Table 1: Representative Conditions for Ester Transformations

TransformationReagents & ConditionsProduct
Full Hydrolysis 1. NaOH (aq), Methanol, Reflux2. Acidification (e.g., HCl)Piperidine-2,5-dicarboxylic acid
Partial Hydrolysis Controlled stoichiometry of alkali hydroxide (e.g., 1 equiv. NaOH), Room Temp to Reflux5-(Methoxycarbonyl)piperidine-2-carboxylic acid
Transesterification R-OH (e.g., Ethanol, Benzyl (B1604629) alcohol), Acid or Base catalyst (e.g., H₂SO₄, NaOMe), HeatDialkyl piperidine-2,5-dicarboxylate

The secondary amine of the piperidine ring is a nucleophilic center and a site for a variety of functionalization reactions, including N-alkylation, N-arylation, and N-acylation. These modifications are crucial for building more complex molecular architectures.

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen is a common transformation. This can be accomplished by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. asianpubs.org The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is necessary to deprotonate the secondary amine, increasing its nucleophilicity. asianpubs.org The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, is also important for the reaction's success. asianpubs.org Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylation. nih.gov

N-Arylation: The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann coupling reactions are prominent examples. These methods typically involve reacting the piperidine with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. chadsprep.com Copper-catalyzed N-arylation with arylboronic acids has also been shown to be effective under mild conditions. chadsprep.com

Table 2: Conditions for N-Functionalization of the Piperidine Ring

ReactionReagents & ConditionsProduct Type
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF)N-Alkyl-dimethyl piperidine-2,5-dicarboxylate
Reductive Amination Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH₃CN)N-Alkyl-dimethyl piperidine-2,5-dicarboxylate
N-Arylation (Buchwald-Hartwig) Aryl halide (Ar-X), Palladium catalyst, Ligand, BaseN-Aryl-dimethyl piperidine-2,5-dicarboxylate
N-Arylation (Ullmann) Aryl halide (Ar-X), Copper catalyst, Base, High TemperatureN-Aryl-dimethyl piperidine-2,5-dicarboxylate

Carbon-Carbon Bond Forming Reactions

While the reactivity of the heteroatoms often dominates, the carbon framework of this compound can also participate in or be modified by C-C bond-forming reactions, further expanding its synthetic utility.

The piperidine nitrogen can act as a nucleophile in an aza-Michael addition reaction. This involves the 1,4-conjugate addition of the amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). frontiersin.orgnih.gov Cyclic secondary amines like piperidine are generally effective nucleophiles for this transformation. nih.gov While no specific examples involving this compound are prominently documented, its secondary amine possesses the requisite nucleophilicity to react with Michael acceptors such as acrylates or vinyl ketones. The reaction would yield an N-substituted derivative with an extended carbon chain, providing a powerful method for C-N and C-C bond formation in a single cascade.

Direct participation of the saturated piperidine ring in cycloaddition reactions like the Diels-Alder or [2+2] cycloadditions is not feasible due to the lack of a requisite π-system (e.g., a diene or alkene). However, the molecule can be envisioned as a scaffold for such reactions after appropriate functionalization. For instance, derivatization of the nitrogen or the carbon backbone with unsaturated moieties could generate a diene or a dienophile, enabling it to undergo subsequent Diels-Alder reactions. mdpi.com

Similarly, for 1,3-dipolar cycloadditions, the piperidine derivative would need to be converted into a 1,3-dipole or react with an external one. wikipedia.orgmdpi.com A common strategy involves the in-situ generation of an azomethine ylide from the secondary amine and an aldehyde, which can then undergo an intramolecular cycloaddition if a suitable dipolarophile is tethered to the molecule. mdpi.com While these transformations are synthetically plausible, they require prior modification of the parent this compound structure.

The electrophilic carbonyl carbons of the two ester groups are primary sites for attack by strong carbon-based nucleophiles, such as organometallic reagents.

Reactions with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to esters. chadsprep.comlibretexts.org The reaction of this compound with an excess of a Grignard reagent would typically result in a double addition to each ester carbonyl. The initial nucleophilic acyl substitution would form a ketone intermediate, which is more reactive than the starting ester and would immediately be attacked by a second equivalent of the Grignard reagent. After an acidic workup, this sequence would convert both ester groups into tertiary alcohols. This reaction provides an efficient route to highly functionalized piperidine derivatives with new C-C bonds at the C2 and C5 positions.

Table 3: Summary of Potential Carbon-Carbon Bond Forming Reactions

Reaction TypeRequired Role of Piperidine DerivativePotential Transformation
Aza-Michael Addition Nucleophile (Michael Donor)N-alkylation via addition to an α,β-unsaturated system.
Diels-Alder Reaction Scaffold (requires functionalization into a diene or dienophile)Formation of polycyclic structures after derivatization.
1,3-Dipolar Cycloaddition Scaffold (requires functionalization into a dipole or dipolarophile)Synthesis of fused heterocyclic systems after derivatization.
Addition of Organometallics ElectrophileConversion of ester groups to tertiary alcohols via reaction with Grignard or organolithium reagents.

Redox Chemistry

The redox chemistry of this compound is characterized by the reactivity of its two primary functional components: the secondary amine within the piperidine ring and the two methyl ester groups. The piperidine ring can undergo oxidation to form aromatic or partially saturated derivatives, while the ester groups are susceptible to reduction.

Oxidation Pathways

The oxidation of this compound can proceed through several pathways, primarily involving the piperidine ring and the secondary amine nitrogen. Key transformations include dehydrogenation to form a pyridine (B92270) ring, oxidation to piperidone derivatives, and N-oxidation.

Dehydrogenation (Aromatization)

A significant oxidation pathway for the piperidine scaffold is the removal of hydrogen atoms to form the thermodynamically stable aromatic pyridine ring. This transformation converts this compound into its aromatic counterpart, Dimethyl pyridine-2,5-dicarboxylate. This process is typically achieved through catalytic dehydrogenation. While specific studies on this compound are not prevalent, the dehydrogenation of the parent piperidine and its analogs is well-documented and provides insight into potential methodologies.

Catalytic systems often employ transition metals at elevated temperatures. For instance, the gas-phase dehydrogenation of piperidine to pyridine can be accomplished using a silicon dioxide catalyst activated with copper, nickel, and chromium. google.com Similarly, iridium complexes have been shown to effectively catalyze the dehydrogenation of analogous structures like 2,5-dimethylpiperazine. researchgate.net Non-catalytic, gas-phase oxidation using "green oxidants" such as hydrogen peroxide (H₂O₂) or nitrous oxide (N₂O) has also been reported to convert piperidine to pyridine. scholarpublishing.org Homogeneous palladium catalysts are effective in the aromatization of related 1,4-dihydropyridine (B1200194) systems, which are intermediates in the oxidation of piperidines. researchgate.net

Catalyst/Reagent SystemSubstrate ExampleProductConditions
Cu, Ni, Cr on SiO₂PiperidinePyridineGas Phase
Iridium Complex2,5-Dimethylpiperazine2,5-DimethylpyrazineCatalytic
H₂O₂ / N₂OPiperidinePyridineGas Phase, Non-catalytic
Pd(acac)₂-P(C₄H₉)₃-Al(C₂H₅)₃1,4-Dihydropyridine derivativePyridine derivativeHomogeneous, 100°C

Oxidation to Piperidones

Partial oxidation of the piperidine ring can occur at the carbon atoms alpha to the nitrogen (C2 and C6 positions) to yield the corresponding lactams (piperidones), without leading to complete aromatization. This transformation is a common reaction for cyclic amines. The oxidation of enantiopure piperidine derivatives to the corresponding piperidin-2-one has been efficiently achieved using bromine in acetic acid. researchgate.net Furthermore, hypervalent iodine reagents have been utilized to mediate the oxidation of N-protected piperidines, forming intermediates that can lead to functionalization at the α-carbon. nih.gov

N-Oxidation

The lone pair of electrons on the secondary amine nitrogen atom is susceptible to oxidation, leading to the formation of N-oxide derivatives, such as N-hydroxy-piperidines. This pathway is a known biological transformation for piperidine, which can be metabolized in vitro to N-hydroxy piperidine and 2,3,4,5-tetrahydro-pyridine-1-oxide. nih.gov Piperidine N-oxides are also of interest as potential prodrugs. google.com Chemical methods for the N-oxidation of nitrogen heterocycles often employ oxidizing agents like hydrogen peroxide, sometimes in the presence of a catalyst. rsc.org

Reduction Methodologies

The reduction chemistry of this compound primarily concerns the transformation of the two methyl ester groups. Additionally, a key related reduction methodology is the catalytic hydrogenation of the corresponding pyridine precursor to form the piperidine ring itself.

Reduction of Ester Groups

The two methyl ester functionalities of this compound can be reduced to primary alcohols, yielding (piperidine-2,5-diyl)dimethanol. This conversion requires a potent reducing agent, as esters are generally resistant to milder reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org

The reagent of choice for this transformation is Lithium aluminum hydride (LiAlH₄), a powerful hydride donor capable of reducing a wide range of carbonyl compounds, including carboxylic acids and their esters. masterorganicchemistry.comchadsprep.com The reaction typically proceeds by the nucleophilic addition of a hydride ion to the ester carbonyl carbon, followed by the elimination of a methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org This process is conducted for both ester groups on the piperidine ring.

ReagentSubstrate Functional GroupProduct Functional GroupKey Characteristics
Lithium aluminum hydride (LiAlH₄)Ester (-COOCH₃)Primary Alcohol (-CH₂OH)Powerful, non-selective reducing agent. masterorganicchemistry.comambeed.comresearchgate.net
Sodium borohydride (NaBH₄)Ester (-COOCH₃)No reactionMilder reagent, generally does not reduce esters. masterorganicchemistry.comlibretexts.org

Formation via Catalytic Hydrogenation of Pyridine Precursors

While not a reduction of the title compound itself, the most significant reduction methodology associated with this class of molecules is the synthesis of the piperidine ring via catalytic hydrogenation of its aromatic precursor, Dimethyl pyridine-2,5-dicarboxylate. This is a fundamental and widely used method for preparing substituted piperidines. nih.gov

The reaction involves the addition of hydrogen across the double bonds of the pyridine ring under pressure in the presence of a metal catalyst. Various catalytic systems have been proven effective for this transformation under mild to moderate conditions. A rhodium oxide (Rh₂O₃) catalyst has been used for the hydrogenation of functionalized pyridines, including a dimethyl pyridine dicarboxylate, under mild conditions (5 bar H₂, 40 °C). rsc.org Other common and effective catalysts include platinum oxide (PtO₂, Adams' catalyst) and palladium on carbon (Pd/C), often used in acidic solvents like acetic acid to activate the pyridine ring towards reduction. nih.govasianpubs.org A mixed catalyst system of palladium-carbon and rhodium-carbon has also been patented for the reduction of a substituted pyridine carboxylate. google.com

CatalystSubstrate ExampleProduct ExampleConditions
Rhodium oxide (Rh₂O₃)Dimethyl pyridine-2,6-dicarboxylate (B1240393)Dimethyl piperidine-2,6-dicarboxylate5 bar H₂, TFE, 40°C
Palladium on carbon (Pd/C)Dimethyl 4-(hydroxymethyl)-pyridine-2,5-dicarboxylateDimethyl 4-(hydroxymethyl)piperidine-2,5-dicarboxylate3.5 bar H₂, AcOEt, 298 K
Platinum oxide (PtO₂)Substituted PyridinesSubstituted Piperidines50-70 bar H₂, Acetic Acid, RT
Palladium-carbon & Rhodium-carbonEthyl 2-methylpyridine-4-carboxylateEthyl 2-methylpiperidine-4-carboxylate3-5 MPa H₂, Ethanol, 30-50°C

Spectroscopic and Computational Characterization of Dimethyl Piperidine 2,5 Dicarboxylate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum would be crucial for determining the stereochemistry of the diester, i.e., whether it is the cis or trans isomer. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of the protons on the piperidine (B6355638) ring would provide detailed information about their spatial relationships. The spectrum would also show signals for the two methoxy (B1213986) groups (-OCH₃) of the esters, which might be equivalent or non-equivalent depending on the molecule's symmetry and conformation.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the two carbonyl carbons of the ester groups, the two methoxy carbons, and the carbons of the piperidine ring. The chemical shifts would confirm the presence of sp³-hybridized carbons in the ring and the sp²-hybridized carbonyl carbons.

While NMR data is available for related compounds like the regioisomer Dimethyl piperidine-2,6-dicarboxylate, specific spectra for the 2,5-isomer could not be located in the reviewed sources.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Dimethyl piperidine-2,5-dicarboxylate, the FT-IR spectrum would be expected to show characteristic absorption bands:

C=O Stretching: A strong absorption band typically in the region of 1730-1750 cm⁻¹ corresponding to the carbonyl group of the ester functions.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region due to the C-O single bonds of the ester groups.

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the C-H bonds of the saturated piperidine ring and the methyl groups.

N-H Stretching: A moderate band in the 3300-3500 cm⁻¹ region if the piperidine nitrogen is a secondary amine (N-H). This peak would be absent in N-substituted derivatives.

Specific FT-IR spectra for this compound are not available in the searched literature, though spectra for the precursor, pyridine-2,5-dicarboxylic acid, are known.

Mass Spectrometry Techniques (e.g., LC-MS, EI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

EI-MS: Electron Ionization Mass Spectrometry would show the molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would provide structural information, likely showing losses of the methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₅NO₄).

No experimental mass spectra for this compound were identified in the available literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would precisely measure bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would unequivocally establish the relative stereochemistry of the two ester groups (cis or trans) and reveal the preferred conformation of the piperidine ring (e.g., chair, boat) in the solid state. It would also provide insights into intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing. A search of crystallographic databases did not yield a solved crystal structure for this compound.

Advanced Computational Chemistry Studies

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are often used to predict molecular properties. Such studies could provide valuable insights into:

Molecular Geometry: Optimization calculations can predict the lowest energy conformations of both cis and trans isomers, providing information on bond lengths, angles, and ring puckering.

Spectroscopic Properties: Computational chemistry can be used to simulate and predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), which would be invaluable for comparison if experimental data becomes available.

Reactivity: Calculations can determine molecular orbitals (e.g., HOMO, LUMO) and electrostatic potential maps, offering predictions about the compound's reactivity.

Despite the utility of these methods, no specific computational studies focusing on the structural and spectroscopic properties of this compound were found in the reviewed scientific literature.

Density Functional Theory (DFT) Calculations

Comprehensive Density Functional Theory (DFT) calculations for this compound are not extensively available in peer-reviewed literature. Typically, such studies involve optimizing the molecular geometry to find the most stable conformation and calculating vibrational frequencies for comparison with experimental infrared and Raman spectra. For related compounds like 2,5-pyridine-dicarboxylic acid, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to compute optimized geometry and vibrational frequencies. researchgate.net Similar computational approaches are used to analyze a wide range of organic molecules, providing insights into electronic structure and reactivity. mdpi.comtandfonline.com These calculations help in confirming experimental findings and understanding the molecule's fundamental properties. However, specific optimized bond lengths, bond angles, and vibrational frequency data tables for this compound are not publicly documented.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been specifically reported in available scientific literature. MEP analysis is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. rsc.org It helps in identifying the regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For many organic molecules, MEP maps are calculated using DFT to predict and understand intermolecular interactions and chemical reactivity. tandfonline.com The analysis reveals positive (blue) and negative (red) potential regions, which are crucial for understanding how a molecule might interact with other reagents or biological targets. rsc.org Without specific studies on this compound, a detailed description of its MEP surface and the identification of its reactive sites is not possible.

Stereochemical Models and Prediction of Reactivity

Detailed stereochemical models and reactivity predictions based on computational studies for this compound are not found in the existing literature. The piperidine ring can exist in various conformations, typically a chair form, and the substituents at positions 2 and 5 can be arranged in either cis or trans configurations. The relative stability of these isomers and their conformations would typically be assessed using computational chemistry. acs.org Such models are crucial for predicting the molecule's reactivity and its ability to bind to specific targets. For instance, computational studies on related piperidine derivatives have been used to understand reaction mechanisms and stereoselectivity. acs.org However, without dedicated research on this compound, specific predictions about its stereochemistry and resulting reactivity remain speculative.

Applications of Dimethyl Piperidine 2,5 Dicarboxylate As a Synthetic Intermediate

Utilization as a Building Block in Complex Organic Molecule Synthesis

The piperidine (B6355638) framework is a common motif in a vast array of complex organic molecules. Dimethyl piperidine-2,5-dicarboxylate provides a pre-formed six-membered nitrogen-containing ring, which can be strategically elaborated. The two methoxycarbonyl groups serve as convenient handles for a variety of chemical transformations, including reduction, amidation, and carbon-carbon bond formation.

The synthesis of substituted piperidines often begins with the hydrogenation of the corresponding pyridine (B92270) precursor. For instance, the reduction of dimethyl pyridine-2,6-dicarboxylate (B1240393) using a palladium on carbon (Pd/C) catalyst under hydrogen pressure is a high-yield method to produce the cis-isomer of the corresponding piperidine diester. nih.gov This approach is foundational for accessing the saturated heterocyclic core, which can then be further functionalized.

While literature specifically detailing this compound is sparse, the synthetic utility of its isomers is well-documented and provides insight into its potential applications. For example, the closely related cis-dimethyl 1-benzylpiperidine-3,5-dicarboxylate has been employed as a C2-symmetry intermediate in the synthesis of alkaloids. tandfonline.com This highlights a common strategy where the diester scaffold allows for the controlled introduction of other substituents and ring systems. The ester groups can be hydrolyzed, reduced to alcohols, or converted to other functional groups to build molecular complexity. tandfonline.com

Role in Natural Product Total Synthesis

Many natural products, particularly alkaloids, feature a piperidine ring as their central structural element. The total synthesis of these molecules often relies on the use of piperidine-based building blocks to efficiently construct the core skeleton. This compound and its isomers are valuable precursors in this context.

The utility of such intermediates is demonstrated in synthetic approaches to indole (B1671886) alkaloids and other complex natural products. The cis-1-benzyl-3,5-bis(methoxycarbonyl)piperidine serves as a key starting material for creating chiral 3,5-disubstituted piperidines, which are essential components for certain alkaloid syntheses. tandfonline.com The process often involves enzymatic hydrolysis to achieve asymmetry, followed by selective modification of the remaining ester and the carboxylic acid groups. tandfonline.com This differential reactivity is crucial for the stepwise construction of the target natural product.

Similarly, the synthesis of cis-2,6-di-(2-quinolylpiperidine), an analogue of the natural alkaloid lobelane, commences with the catalytic hydrogenation of pyridine-2,6-dicarboxylic acid to form the cis-piperidine diester, which is subsequently elaborated. nih.gov These examples underscore the role of piperidine dicarboxylates as foundational scaffolds in the multi-step sequences required for the total synthesis of complex natural products.

Precursor in Medicinal Chemistry Research and Drug Discovery Endeavors

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. lifechemicals.comnih.gov Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective binding to biological targets like enzymes and receptors.

The parent compound, 2,5-piperidinedicarboxylic acid, has been investigated for its biological activities, with isomers acting as ligands that can influence neurotransmitter release and neuronal excitability. ontosight.ai The cis-isomer, in particular, has been identified as a potential inhibitor of certain neurotransmitter transporters, suggesting its relevance for developing treatments for neurological disorders. ontosight.ai In this context, this compound serves as a protected form of the diacid or as a key intermediate for creating derivatives with improved properties, such as enhanced cell permeability or metabolic stability.

The ester groups facilitate the synthesis of a wide range of amides and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR). For example, the synthesis of ropivacaine, a local anesthetic, involves the amidation of a piperidine-2-carboxylic acid derivative. google.com The use of diesters like this compound enables the creation of libraries of compounds with diverse substitutions, which can be screened for therapeutic activity against various diseases.

Precursor CompoundTherapeutic Area/TargetResulting Structure Class
2,5-Piperidinedicarboxylic acidCentral Nervous SystemNeurotransmitter transporter inhibitors ontosight.ai
Piperidine-2-carboxylic acid derivativesAnestheticsSubstituted piperidine carboxamides (e.g., Ropivacaine) lifechemicals.comgoogle.com
Substituted PiperidinesVariousDiverse pharmacologically active agents lifechemicals.comnih.gov

Application in Agrochemical Synthesis

The piperidine ring is also a common feature in modern agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cn Introducing this scaffold can enhance a molecule's metabolic stability, increase its water solubility, and help overcome resistance mechanisms in pests and pathogens. ccspublishing.org.cn

While specific examples detailing the use of this compound in commercial agrochemicals are not widely reported, its structural motifs are relevant to this field. The synthesis of potent pesticides often involves the coupling of a heterocyclic core, such as piperidine, with other aromatic or heteroaromatic systems. The functional groups on the piperidine ring are used to link these fragments together. For instance, patented insecticidal compounds feature a substituted piperidine ring connected to other cyclic systems. The diester functionality of this compound makes it a suitable starting point for creating such complex structures through sequential functionalization.

Development of Ligands and Specialized Reagents

The defined stereochemistry and conformational rigidity of the piperidine ring make it an excellent scaffold for designing specialized ligands for metal catalysts and other chemical reagents. The positioning of donor atoms on the ring can be precisely controlled to create specific coordination environments around a metal center.

The potential of piperidine dicarboxylates in this area is illustrated by the synthesis of dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate. This molecule is considered a potential tridentate ONO-donor ligand, capable of coordinating to a metal through the nitrogen atom and the oxygen atoms of the hydroxyl and ester groups. nih.gov The synthesis involves the hydrogenation of the corresponding pyridine derivative, demonstrating a straightforward route to these functionalized piperidines. nih.gov

By analogy, this compound could be readily modified to create novel bidentate or tridentate ligands. For example, reduction of the ester groups to alcohols would yield a diol that, along with the ring nitrogen, could serve as a donor set. Such ligands are valuable in asymmetric catalysis, where the chiral environment created by the ligand can induce high enantioselectivity in chemical reactions.

Piperidine PrecursorFunctionalizationPotential Ligand Type
Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylateN/ATridentate ONO-donor nih.gov
This compoundReduction of esters to alcoholsTridentate ONO-donor
This compoundConversion to amides with donor sidechainsPolydentate ligands

Future Research Directions and Perspectives on Dimethyl Piperidine 2,5 Dicarboxylate

Exploration of Novel Synthetic Pathways

The conventional synthesis of dimethyl piperidine-2,5-dicarboxylate typically involves the hydrogenation of its aromatic precursor, dimethyl 2,5-pyridinedicarboxylate. ontosight.ai While effective, this method often requires high pressures and temperatures, along with expensive metal catalysts. Future research will likely gravitate towards the development of more sustainable and economically viable synthetic routes.

One promising avenue is the exploration of green catalytic systems . This includes the use of earth-abundant metal catalysts or even metal-free catalysts to achieve the reduction of the pyridine (B92270) ring under milder conditions. Additionally, the development of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry.

Another area of investigation is the development of novel cyclization strategies . These methods would construct the piperidine (B6355638) ring from acyclic precursors, offering an alternative to the hydrogenation approach. Intramolecular cyclization reactions, such as reductive amination of a suitable dialdehyde (B1249045) or diketone precursor, could provide a direct route to the piperidine core. nih.gov The table below summarizes potential novel synthetic approaches.

Synthetic ApproachPotential AdvantagesResearch Focus
Green Hydrogenation Milder reaction conditions, reduced cost, easier work-up.Development of non-precious metal catalysts, heterogeneous catalysts, and biocatalytic reduction methods.
Intramolecular Cyclization Avoidance of high-pressure hydrogenation, potential for stereocontrol.Design of suitable acyclic precursors, optimization of cyclization conditions, and development of catalytic cyclization methods.
Flow Chemistry Improved safety, scalability, and precise control over reaction parameters.Adaptation of existing batch processes to continuous flow systems, development of packed-bed reactors with immobilized catalysts.

Advancements in Stereocontrol and Asymmetric Synthesis

This compound possesses two stereocenters at the C2 and C5 positions, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The biological activity and physical properties of these stereoisomers can vary significantly. Therefore, the development of methods for precise stereocontrol is a critical area for future research.

Asymmetric catalysis will play a pivotal role in achieving high levels of enantioselectivity. The use of chiral transition metal catalysts or organocatalysts in the hydrogenation of dimethyl 2,5-pyridinedicarboxylate or in novel cyclization reactions could provide access to specific enantiomers. nih.gov For instance, chiral rhodium or ruthenium complexes have shown promise in the asymmetric hydrogenation of related heterocyclic compounds.

Substrate-controlled diastereoselective synthesis is another important strategy. By introducing a chiral auxiliary into the precursor molecule, it may be possible to direct the stereochemical outcome of the ring-forming or reduction step. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched piperidine derivative. Chemoenzymatic methods, which utilize enzymes for stereoselective transformations, also represent a powerful tool for accessing specific stereoisomers. nih.gov

A key challenge will be the development of methods that can selectively produce any of the four possible stereoisomers. This would involve a combination of catalyst and substrate control to fine-tune the stereochemical outcome of the reaction.

Stereocontrol StrategyKey FeaturesPotential Applications
Asymmetric Hydrogenation Use of chiral metal catalysts (e.g., Rh, Ru) to achieve enantioselective reduction of the pyridine precursor.Direct access to enantiomerically enriched cis or trans isomers.
Organocatalytic Cyclization Employment of small chiral organic molecules to catalyze the enantioselective formation of the piperidine ring.Metal-free approach to chiral piperidine derivatives.
Chiral Auxiliary Methods Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction.Access to specific stereoisomers through a multi-step sequence.
Chemoenzymatic Synthesis Utilization of enzymes for stereoselective reactions, such as kinetic resolution or desymmetrization. nih.govHighly selective synthesis of specific stereoisomers under mild conditions.

Development of New Chemical Transformations

The functional groups of this compound—a secondary amine and two ester groups—provide ample opportunities for a variety of chemical transformations. Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold, thereby increasing its synthetic utility.

Derivatization of the ester groups is a straightforward yet powerful approach to introduce molecular diversity. These esters can be hydrolyzed to the corresponding dicarboxylic acid, reduced to diols, or converted to a wide range of amides through reaction with various amines. These transformations would provide access to a library of piperidine derivatives with diverse functionalities.

Reactions at the nitrogen atom of the piperidine ring are also of significant interest. N-alkylation, N-arylation, and N-acylation are common transformations that can be used to introduce a variety of substituents. Furthermore, the development of novel catalytic methods for these reactions, such as C-N cross-coupling reactions, would enhance the efficiency and scope of these modifications.

More complex transformations that involve the modification of the piperidine ring itself are also a target for future research. This could include ring-opening reactions to generate functionalized acyclic compounds or ring-expansion and ring-contraction reactions to access other heterocyclic systems.

Expansion of Applications in Specialized Chemical Syntheses

The versatility of the this compound scaffold makes it an attractive building block for the synthesis of a wide range of target molecules. Future research will aim to exploit this potential in several specialized areas of chemical synthesis.

In medicinal chemistry , the piperidine ring is a common motif in many pharmaceuticals. ajchem-a.com this compound can serve as a starting point for the synthesis of novel drug candidates. The ability to control the stereochemistry and introduce diverse functional groups is crucial for developing compounds with specific biological activities.

In materials science , the difunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. Polyamides and polyesters containing the piperidine ring could exhibit unique thermal and mechanical properties. The rigidity of the piperidine ring could impart desirable characteristics to the resulting polymers.

Furthermore, chiral derivatives of this compound could find applications as ligands in asymmetric catalysis . The nitrogen atom and the carbonyl oxygen atoms of the ester groups can coordinate to metal centers, creating a chiral environment that could induce enantioselectivity in a variety of chemical reactions.

Application AreaPotential Use of this compoundDesired Research Outcomes
Medicinal Chemistry As a scaffold for the synthesis of new therapeutic agents. ajchem-a.comLibraries of diverse piperidine derivatives for high-throughput screening, structure-activity relationship studies.
Materials Science As a monomer for the synthesis of novel polyamides and polyesters.Polymers with enhanced thermal stability, specific mechanical properties, or unique optical properties.
Asymmetric Catalysis As a precursor to chiral ligands for transition metal catalysts.Highly enantioselective catalysts for a broad range of chemical transformations.

Q & A

Q. What are the recommended synthetic routes for dimethyl piperidine-2,5-dicarboxylate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via modified Hantzsch dihydropyridine synthesis, which involves cyclocondensation of β-keto esters, ammonium acetate, and aldehydes. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance cyclization efficiency .
  • Catalysts : Acidic catalysts (e.g., HCl or acetic acid) improve reaction rates and regioselectivity .
  • Temperature : Optimal yields (70–85%) are achieved at reflux conditions (80–100°C) . Purity is assessed via HPLC or GC-MS, with impurities often arising from incomplete esterification or oxidation byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents and dihydropyridine ring conformation. For example, 1^1H NMR typically shows singlet peaks for methyl ester groups (δ 3.6–3.8 ppm) and diastereotopic protons on the piperidine ring (δ 4.2–5.0 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of substituents and hydrogen-bonding networks, critical for validating computational models .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11_{11}H15_{15}NO4_4: theoretical 225.10 g/mol) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the dihydropyridine ring .
  • Moisture : Anhydrous conditions are required to avoid hydrolysis of ester groups; use molecular sieves in storage .
  • pH stability : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming dicarboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) elucidate reaction mechanisms and regioselectivity in derivatives of this compound?

  • Density Functional Theory (DFT) : Predicts transition-state geometries and activation energies for cyclization steps. For example, substituents at C2 and C5 influence steric hindrance, altering reaction pathways .
  • Molecular Dynamics (MD) : Simulates solvent effects on intermediate stability, guiding solvent selection for scalable synthesis .
  • Docking studies : Assess interactions with biological targets (e.g., calcium channels) to rationalize pharmacological activity .

Q. How should researchers resolve contradictions in spectroscopic data or biological activity across structurally similar dihydropyridine derivatives?

  • Meta-analysis : Compare datasets from multiple studies (e.g., PubChem, ECHA) to identify outliers or methodological discrepancies .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled analogs to trace metabolic pathways and confirm artifact formation in biological assays .
  • Multivariate statistics : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, dipole moment) with observed bioactivity .

Q. What factorial design approaches optimize the synthesis and functionalization of this compound?

A 2k^k factorial design can systematically evaluate variables:

FactorLevelsResponse
Temperature80°C, 100°CYield (%)
Catalyst concentration0.1 M, 0.2 MPurity (%)
Reaction time6 h, 12 hByproduct formation
  • Interaction effects : ANOVA identifies synergies between factors (e.g., high temperature + low catalyst reduces byproducts) .
  • Response surface methodology (RSM) : Maps optimal conditions for multi-step functionalization (e.g., introducing fluorophenyl groups at C4) .

Q. What safety protocols are essential when handling this compound in catalytic or high-temperature reactions?

  • Ventilation : Use fume hoods to mitigate inhalation risks during reflux .
  • PPE : Nitrile gloves and safety goggles are mandatory; avoid latex due to solvent compatibility issues .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Methodological Resources

  • Data repositories : PubChem and EPA DSSTox provide validated physicochemical data (e.g., DTXSID00189804) .
  • Software tools : Gaussian for DFT, PyMol for crystallographic visualization, and Simcyp for pharmacokinetic modeling .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.